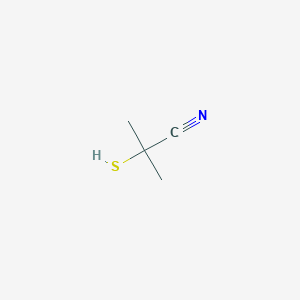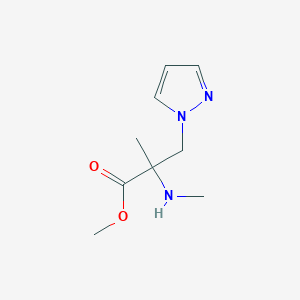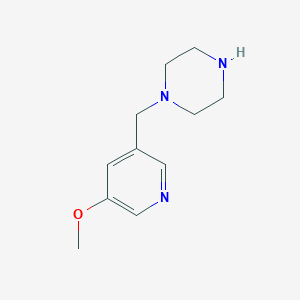
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the imidazole ring, along with an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazole derivatives.
科学研究应用
2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
作用机制
The mechanism of action of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety may also contribute to the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: This compound is similar in structure but lacks the acetic acid moiety and one of the methyl groups.
1,3-Diazole:
Uniqueness
The uniqueness of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the acetic acid moiety makes it particularly useful in various applications, distinguishing it from other imidazole derivatives .
属性
分子式 |
C7H10Br2N2O2 |
|---|---|
分子量 |
313.97 g/mol |
IUPAC 名称 |
2-(2-bromo-1,5-dimethylimidazol-4-yl)acetic acid;hydrobromide |
InChI |
InChI=1S/C7H9BrN2O2.BrH/c1-4-5(3-6(11)12)9-7(8)10(4)2;/h3H2,1-2H3,(H,11,12);1H |
InChI 键 |
NPAVQJDPUAIFIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1C)Br)CC(=O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


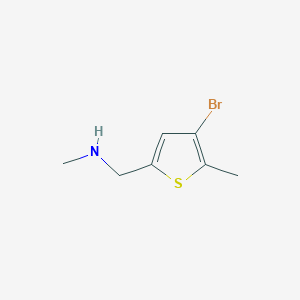
![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)

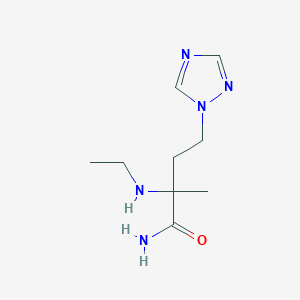
![tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)


![9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B13541222.png)
![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
